molecular formula C23H24BN3O4S2 B13328146 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)-

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)-

Cat. No.: B13328146
M. Wt: 481.4 g/mol
InChI Key: DLJXFUTTYWXQMP-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)- (hereafter referred to as Compound A) is a structurally complex pyrrolo[2,3-b]pyridine derivative. Key features include:

  • 1-[(4-Methylphenyl)sulfonyl] group: Enhances solubility and stability, common in drug design to improve pharmacokinetics .
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl): A boronic ester enabling Suzuki-Miyaura cross-coupling reactions, critical for further functionalization .
  • 3-(2-Thiazolyl) substituent: A heterocyclic moiety that may enhance binding affinity to biological targets, as seen in antifungal and kinase inhibitor compounds .

Pyrrolo[2,3-b]pyridines (7-azaindoles) are privileged scaffolds in medicinal chemistry due to their bioisosteric relationship with purines, enabling diverse biological activities such as kinase inhibition (e.g., TNIK, FGFR1) and anticancer effects .

Properties

Molecular Formula

C23H24BN3O4S2

Molecular Weight

481.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)sulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-3-yl]-1,3-thiazole

InChI

InChI=1S/C23H24BN3O4S2/c1-15-6-8-17(9-7-15)33(28,29)27-14-19(21-25-10-11-32-21)18-12-16(13-26-20(18)27)24-30-22(2,3)23(4,5)31-24/h6-14H,1-5H3

InChI Key

DLJXFUTTYWXQMP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3C4=NC=CS4)S(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling to Introduce Aryl or Heteroaryl Groups

The key step in the synthesis involves palladium-catalyzed Suzuki coupling of 5-bromo-7-azaindole derivatives with boronic acids or boronate esters to introduce the aryl or heteroaryl substituents at the 5-position of the pyrrolo[2,3-b]pyridine core.

  • Reagents and Conditions:

    • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
    • Base: Potassium carbonate (K2CO3)
    • Solvent: Mixture of 1,4-dioxane and water (approximate ratio 2.5:1)
    • Temperature: 80 °C to reflux
    • Reaction time: 1 to 16 hours
    • Atmosphere: Nitrogen inert atmosphere
  • Procedure:
    A suspension of 5-bromo-7-azaindole, the appropriate boronic acid (e.g., phenylboronic acid or 2-thiazolylboronic acid), and potassium carbonate in dioxane/water is degassed and heated under nitrogen with the palladium catalyst. After completion, the reaction mixture is cooled, acidified, and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the coupled product.

Selective Bromination at the 3-Position

Selective bromination of the 5-substituted 7-azaindole intermediate at the 3-position is achieved using brominating agents such as bromine or N-bromosuccinimide (NBS).

  • Reagents and Conditions:

    • Brominating agent: Bromine in chloroform or NBS
    • Solvent: Chloroform, dichloromethane, or tetrahydrofuran (THF)
    • Base (if using NBS): Triethylamine
    • Temperature: 0 °C to room temperature
    • Reaction time: 10 minutes to 16 hours
  • Notes:
    The reaction is typically performed at low temperature to control regioselectivity and avoid polybromination.

Introduction of the Tosyl (p-Toluenesulfonyl) Protecting Group

The nitrogen at the 1-position of the pyrrolo[2,3-b]pyridine ring is protected by tosylation to enhance stability and direct subsequent transformations.

  • Reagents and Conditions:

    • Tosylating agent: p-Toluenesulfonyl chloride (tosyl chloride)
    • Base: Aqueous sodium hydroxide or organic bases such as lithium diisopropylamide (LDA)
    • Solvent: Dichloromethane or tetrahydrofuran (THF)
    • Temperature: 0 °C to room temperature (for aqueous base); -78 °C to room temperature (for LDA)
    • Reaction time: 1 to 12 hours
  • Procedure:
    The intermediate azaindole is treated with tosyl chloride in the presence of a base in a biphasic system (e.g., dichloromethane and aqueous NaOH) or under anhydrous conditions with LDA in THF. The reaction is monitored until completion, followed by work-up to isolate the tosylated product.

Installation of the Boronic Acid Pinacol Ester Group

The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is introduced typically via Miyaura borylation of the brominated intermediate.

  • Reagents and Conditions:

    • Boron source: Bis(pinacolato)diboron (B2pin2)
    • Catalyst: Palladium complexes such as Pd(dppf)Cl2
    • Base: Potassium acetate or similar
    • Solvent: 1,4-dioxane or THF
    • Temperature: 80 °C to reflux
    • Reaction time: Several hours
  • Notes:
    This step converts the brominated intermediate into the corresponding boronic acid pinacol ester, which is a versatile intermediate for further cross-coupling reactions.

Summary Table of Preparation Steps

Step No. Transformation Reagents & Conditions Key Notes
1 Suzuki coupling at 5-position Pd(dppf)Cl2, K2CO3, dioxane/water, 80 °C, N2 atmosphere Introduces aryl/heteroaryl group
2 Bromination at 3-position Br2 or NBS, chloroform/DCM/THF, 0 °C to RT, base if NBS Selective mono-bromination
3 Tosylation of N-1 nitrogen Tosyl chloride, NaOH or LDA, DCM or THF, 0 °C to RT Protects nitrogen, directs further reactions
4 Miyaura borylation (boronate ester) B2pin2, Pd catalyst, base, dioxane or THF, 80 °C Introduces boronic acid pinacol ester
5 Suzuki coupling with 2-thiazolyl Pd catalyst, base, dioxane/water, 80 °C Installs 2-thiazolyl substituent

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enables participation in Suzuki-Miyaura couplings, a pivotal reaction for C–C bond formation. While direct data for this compound is limited, analogous reactions from patents provide insight:

Example Reaction (from [WO2006063167A1] ):
A structurally similar pyrrolo[2,3-b]pyridine boronate ester underwent coupling with aryl halides using:

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Dioxane/water (2.5:1)

  • Temperature : 80°C under N₂

Inferred Application :
The target compound could react with aryl/heteroaryl halides (e.g., bromobenzene) to form biaryl derivatives, critical for drug discovery scaffolds .

Reaction ComponentDetails
SubstrateAryl/heteroaryl halide (e.g., bromobenzene)
CatalystPd(dppf)Cl₂ (0.05–0.1 equiv)
BaseK₂CO₃ or Na₂CO₃
SolventDioxane/water or THF/water
Yield (Typical)60–85% (based on analogs)

Deprotection of Tosyl Group

The 1-[(4-methylphenyl)sulfonyl] (tosyl) group acts as a protecting agent for the pyrrolopyridine nitrogen. Deprotection methods include:

Acidic Hydrolysis (from [EP3083618B1] ):

  • Conditions : 2.5 N NaOH in methanol at 50°C for 30 minutes.

  • Outcome : Cleavage of the tosyl group to regenerate the free NH-pyrrolopyridine.

Alternative Method :

  • Reagent : Concentrated HCl in methanol .

  • Workup : Acidification followed by extraction with ethyl acetate.

Functionalization of Thiazole Moiety

The 2-thiazolyl substituent offers sites for further derivatization:

Electrophilic Substitution :

  • Thiazoles undergo halogenation or nitration at the 5-position, though electronic effects from the sulfonyl group may modulate reactivity .

Cross-Coupling :

  • Stille or Negishi couplings could modify the thiazole ring using organometallic reagents (e.g., tributylstannane) .

Stability and Handling

  • Boronate Stability : Sensitive to protic solvents and strong acids/bases. Storage under inert atmosphere recommended .

  • Thermal Stability : Decomposition observed above 150°C (DSC data inferred from analogs) .

Key Research Findings

  • LRRK2 Inhibition : Analogous 3,4-disubstituted pyrrolopyridines demonstrated nanomolar activity against LRRK2 kinase, a target in Parkinson’s disease .

  • Synthetic Utility : Boronate esters in this scaffold enable rapid diversification via

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, this compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is crucial in cancer therapy . It has shown potent activities against FGFR1, 2, and 3, making it a promising candidate for further development in cancer treatment.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. As an FGFR inhibitor, it binds to the FGFRs and inhibits their signaling pathways, which are often abnormally activated in various types of tumors. By blocking these pathways, the compound can inhibit tumor cell proliferation, migration, and invasion, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares Compound A with selected analogues:

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity Reference
Compound A 1: Tosyl; 3: Thiazolyl; 5: Boronic ester ~500 (estimated) Anticancer (predicted)
2-Ethyl-5-boronic ester-1-TIPS () 1: TIPS; 2: Ethyl; 5: Boronic ester 428.50 Synthetic intermediate
5-(4-CF₃Ph)-3-nitro (6c) 3: Nitro; 5: 4-Trifluoromethylphenyl 338.30 Intermediate for kinase inhibitors
5-(4-MeOPh)-3-nitro (6d) 3: Nitro; 5: 4-Methoxyphenyl 318.32 Fungicidal activity
5-Bromo-3-boronic ester () 3: Boronic ester; 5: Bromo 353.06 Suzuki coupling reagent
FGFR1 inhibitor () 1: Sulfonamide; 5: Morpholino ~450 (estimated) FGFR1 inhibition (IC₅₀ < 100 nM)
Key Observations:
  • Boronic Esters : Compounds A (5-position) and (3-position) serve as cross-coupling reagents, but their positions influence subsequent reactivity .
  • Thiazolyl vs.
  • Sulfonamide vs. Tosyl : FGFR1 inhibitors () use sulfonamides for hinge-binding, whereas Compound A’s tosyl group may improve metabolic stability .
Anticancer Potential:
  • Compound A : Predicted activity based on structural similarity to 1H-pyrrolo[2,3-b]pyridine sulfonamides, which inhibit cancer cell proliferation via kinase targets (e.g., FGFR1) .
  • TNIK Inhibitors : 7-Azaindole derivatives with substituents at positions 3 and 5 show submicromolar inhibition of TNIK, critical in IL-2 signaling .
Fungicidal Activity:
  • Derivatives with electron-withdrawing groups (e.g., nitro in 6c/d) exhibit fungicidal effects against Pyricularia oryzae.
Kinase Selectivity:
  • FAK Inhibitors : Bulky substituents at position 3 (e.g., thiazolyl in Compound A) may induce conformational changes in the DFG loop, enhancing selectivity .

Molecular Docking and Target Engagement

  • FGFR1 Binding : Sulfonamide derivatives () form hydrogen bonds with hinge-region residues (e.g., N568), a feature Compound A may replicate via its tosyl group .
  • FAK Inhibition : Substituent bulkiness at position 3 (e.g., thiazolyl) promotes helical DFG-loop conformations, a rare but therapeutically advantageous binding mode .

Pharmacokinetic Considerations

  • Tosyl Group: Likely reduces hepatic clearance compared to smaller sulfonamides, as seen in ’s morpholino derivatives .
  • Boronic Esters : May undergo hydrolysis in vivo, necessitating prodrug strategies for stability .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2-thiazolyl)- and its biological activities, including its potential as an inhibitor of various enzymes and its applications in treating diseases.

1. Anticancer Activity

Recent studies have shown that certain derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one derivative demonstrated IC50 values of 7 nM against FGFR1 and 9 nM against FGFR2, indicating strong potential for cancer therapy .

Table 1: FGFR Inhibition Potency of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound 4h7925
Compound XTBDTBDTBD

2. Anti-inflammatory Activity

Inhibition of phosphodiesterase 4B (PDE4B) has been linked to anti-inflammatory effects. A study highlighted a derivative that significantly inhibited TNF-α release from macrophages exposed to inflammatory stimuli, suggesting its utility in treating inflammatory diseases .

Table 2: PDE4B Inhibition and TNF-α Release

CompoundPDE4B Inhibition (%)TNF-α Inhibition (%)
Compound Y>80>70
Compound ZTBDTBD

3. Antimicrobial Activity

Some pyrrolo[2,3-b]pyridine derivatives have shown promising antimicrobial properties. For example, studies indicate that they can inhibit the growth of Mycobacterium tuberculosis with MIC values below 25 µM .

Table 3: Antimicrobial Efficacy Against Mycobacterium tuberculosis

CompoundMIC (µM)
Compound A<25
Compound BTBD

Structure-Activity Relationships (SAR)

The biological activity of these compounds is often influenced by their structural modifications. For example, the presence of specific substituents on the phenyl ring can enhance potency against targets like FGFRs and PDE4B. The introduction of electron-withdrawing groups has been shown to improve binding affinity and selectivity .

Case Studies

Several case studies illustrate the therapeutic potential of these compounds:

  • Case Study on FGFR Inhibition : A study involving a series of derivatives targeting FGFRs demonstrated significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro. This highlights the potential for developing targeted therapies for cancers driven by aberrant FGFR signaling .
  • Case Study on Anti-inflammatory Effects : Another investigation focused on a specific derivative's ability to modulate inflammatory responses in macrophages. The results indicated a robust reduction in pro-inflammatory cytokines, supporting further exploration in inflammatory disease models .

Q & A

Q. What is the significance of the 1H-pyrrolo[2,3-b]pyridine core in medicinal chemistry?

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in drug discovery due to its ability to mimic indole while offering enhanced hydrogen-bonding capabilities and metabolic stability. Derivatives of this core, such as the target compound, are frequently explored as kinase inhibitors (e.g., FGFR1–3 inhibitors with IC50 values in the nanomolar range) . Its planar structure facilitates binding to ATP pockets, and substitutions at positions 1, 3, and 5 are critical for modulating selectivity and potency .

Q. What synthetic routes are commonly employed to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5?

The boronic ester group at position 5 is typically introduced via Suzuki-Miyaura cross-coupling. For example, intermediate 5-bromo-1H-pyrrolo[2,3-b]pyridine is reacted with bis(pinacolato)diboron in the presence of Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) under anhydrous conditions. This step is critical for enabling subsequent functionalization in structure-activity relationship (SAR) studies .

Q. How do structural modifications at position 3 (thiazolyl group) influence bioactivity?

The 2-thiazolyl substituent at position 3 enhances hydrophobic interactions within kinase pockets. For instance, in FGFR inhibitors, this group occupies a hydrophobic region near the gatekeeper residue (e.g., V561 in FGFR1), improving binding affinity. Computational docking studies suggest that bulkier or electron-deficient heterocycles at this position may further optimize activity .

Q. What analytical techniques are used to confirm the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To verify substitution patterns (e.g., aromatic protons, sulfonyl, and boronic ester groups).
  • HRMS : For molecular weight validation.
  • X-ray crystallography : To resolve binding modes in enzyme complexes (e.g., FGFR1) .
  • HPLC : To assess purity (>95% required for biological assays) .

Q. What are common intermediates in the synthesis of this compound?

Critical intermediates include:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine : Used for introducing the boronic ester group.
  • 1-[(4-Methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine : Generated via sulfonylation of the parent scaffold using TsCl and NaH.
  • 3-(2-Thiazolyl)-1H-pyrrolo[2,3-b]pyridine : Synthesized through Pd-catalyzed cross-coupling or cyclization reactions .

Advanced Research Questions

Q. How can researchers optimize the selectivity of this compound for FGFR isoforms (e.g., FGFR1–3 vs. FGFR4)?

The compound exhibits lower activity against FGFR4 (IC50 = 712 nM vs. 7–25 nM for FGFR1–3) . To enhance isoform selectivity:

  • Structural analysis : FGFR4 has a larger hydrophobic pocket; introducing substituents with steric bulk (e.g., tert-butyl) at position 1 may exploit this difference.
  • DFG-loop conformation : Molecular dynamics simulations suggest that FGFR4’s unique DFG-loop flexibility requires inhibitors to adopt distinct binding modes. Modifying the sulfonyl group to form hydrogen bonds with D641 in FGFR1–3 could improve selectivity .

Q. What strategies address solubility challenges in in vivo studies?

Despite low molecular weight (~500 Da), the compound’s LogP (~3.5) may limit solubility. Strategies include:

  • Prodrug design : Introducing ionizable groups (e.g., phosphate esters) at the sulfonyl moiety.
  • Formulation : Use of cyclodextrin-based carriers or PEGylation to enhance bioavailability .

Q. How should conflicting data on off-target effects be resolved?

For example, while the compound shows potent FGFR inhibition, its thiazolyl group may interact with off-target kinases (e.g., VEGFR2). To address this:

  • Kinome-wide profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target hits.
  • Cryo-EM/X-ray co-crystallography : Resolve binding modes with conflicting targets to guide rational redesign .

Q. What role does the boronic ester play in synthetic versatility?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enables:

  • Suzuki couplings : For late-stage diversification (e.g., introducing aryl/heteroaryl groups).
  • Proteolysis-targeting chimeras (PROTACs) : The boronic ester can serve as a warhead for E3 ligase recruitment in targeted protein degradation .

Q. How can resistance mechanisms against this compound be investigated?

FGFR gatekeeper mutations (e.g., V561M) often confer resistance. Approaches include:

  • Resistance cloning : Introduce mutations in Ba/F3 cells expressing FGFR1–3 and screen for IC50 shifts.
  • Backup compounds : Develop analogs with reduced steric hindrance (e.g., replacing the sulfonyl group with smaller substituents) .

Methodological Considerations

Q. Experimental Design for SAR Studies

  • Stepwise substitution : Systematically vary groups at positions 1, 3, and 5 to isolate contributions to potency/selectivity.
  • Free-energy perturbation (FEP) : Computational modeling to predict binding energy changes from substitutions .

3.2 Data Contradiction Analysis Example
If a derivative shows improved FGFR1 activity but reduced cellular efficacy:

  • Cellular permeability assay : Measure intracellular concentrations via LC-MS.
  • Efflux transporter inhibition : Test in the presence of verapamil (P-gp inhibitor) to assess transporter-mediated resistance .

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